4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and a thioamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Chlorophenyl and methoxyphenyl groups are introduced through substitution reactions.
Thioamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
- **2-[(4-BROMOANILINO)METHYL]-N-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-1,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE
Uniqueness
4-(4-CHLOROPHENYL)-N~2~,1-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H28ClN3O2S |
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Molecular Weight |
542.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N,6-bis(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3O2S/c1-36-24-14-8-21(9-15-24)28-26-5-3-4-18-34-27(20-6-10-22(32)11-7-20)19-35(31(26)34)29(28)30(38)33-23-12-16-25(37-2)17-13-23/h6-17,19H,3-5,18H2,1-2H3,(H,33,38) |
InChI Key |
CWRYPQFXOQUVEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
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